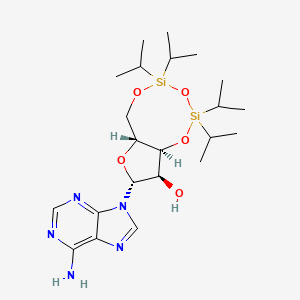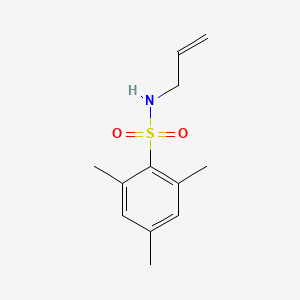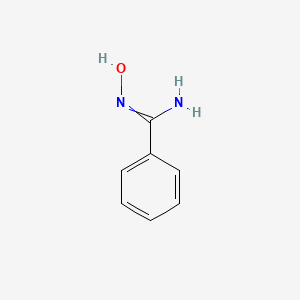
Benzamidoxime
Vue d'ensemble
Description
Le benzamidoxime est un composé organique de formule moléculaire C7H8N2O. Il s'agit d'un dérivé du benzamide où le groupe carbonyle est remplacé par un groupe amidoxime (-C(NH2)=NOH).
Mécanisme D'action
Target of Action
Benzamidoxime has been found to interact with Uranium (VI) , forming a complex in non-aqueous solvents . It has also been associated with Carboxylic Acid Reductases (CARs) , enzymes that catalyze the reduction of carboxylic acids to their corresponding aldehydes .
Mode of Action
This compound coordinates to Uranium (VI) in the form of anionic benzamidoximate . In the context of CARs, this compound is used in a high-throughput assay that allows the substrate-independent and chemoselective quantification of aldehydes .
Biochemical Pathways
The oxidation of this compound can be catalyzed by various hemoproteins like cytochrome P450 (CYP450) or horseradish peroxidase (HRP) . This process plays a key role in the biomimetic and biological pathways involved in the oxidation of amidoximes and oximes .
Result of Action
This compound has been found to inhibit the viability of certain cancer cell lines . In the context of CARs, the use of this compound in a high-throughput assay has led to the identification of a hot spot in the active site of a well-known CAR that increased the affinity to certain substrates .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the complex formation of this compound with Uranium (VI) has been studied in non-aqueous solvents . Additionally, the amidoxime resins, which contain the amidoxime functional group, have been studied extensively for the recovery of uranium from seawater .
Analyse Biochimique
Biochemical Properties
Benzamidoxime plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. One of the key biochemical properties of this compound is its ability to form stable complexes with aldehydes, leading to the formation of dihydroquinazoline derivatives . This reaction involves the formation of a Schiff base as a rate-determining step, followed by rapid intramolecular cyclization. The reaction rate is pH-dependent, indicating that protonated this compound is involved in the formation of Schiff bases as an internal generalized acid .
This compound also interacts with cytochrome P450 enzymes, which play a significant role in its metabolic activation. The compound undergoes N-reduction by mitochondrial amidoxime reducing components (MARC1 and MARC2), leading to the formation of active metabolites . These interactions highlight the importance of this compound in enzymatic processes and its potential as a prodrug for therapeutic applications.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. Studies have shown that this compound derivatives can inhibit the growth of human leukemia cells, such as the Jurkat T-cell lymphoma cell line and the HL-60RG human leukemia cell line . The compound induces cell growth delay and cell death in a dose-dependent manner, with higher doses causing more pronounced effects .
This compound also influences cell signaling pathways and gene expression. It has been reported to induce DNA single-strand breaks and DNA amplification in mammalian cells, suggesting its potential genotoxic effects
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with various biomolecules and its role in enzyme inhibition or activation. This compound acts as a nitric oxide (NO) donor, releasing NO through oxidation processes catalyzed by hemoproteins such as cytochrome P450 and horseradish peroxidase . This NO release contributes to the compound’s biological effects, including vasodilation and modulation of cellular signaling pathways.
This compound also forms complexes with metal ions, such as uranium(VI), through coordination with its amidoxime functional group . These interactions highlight the compound’s ability to bind to specific biomolecules and influence their activity, further elucidating its molecular mechanism of action.
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings can change over time, influenced by factors such as stability and degradation. Studies have shown that this compound can form stable complexes with metal ions, which may affect its long-term stability and activity . Additionally, the compound’s genotoxic effects, such as DNA damage, may have long-term implications for cellular function .
In vitro and in vivo studies have demonstrated that this compound can induce transient cell-cycle delays at lower doses and sustained cell death at higher doses . These temporal effects highlight the importance of considering the duration and dosage of this compound exposure in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher doses of this compound have been associated with more pronounced toxic and adverse effects, including genotoxicity and cell death . In animal studies, this compound administration has been shown to induce DNA damage and other toxicological effects, emphasizing the need for careful dosage considerations .
Threshold effects have also been observed, with lower doses causing transient cellular effects and higher doses leading to sustained cellular damage . These findings underscore the importance of dosage optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
This compound is involved in various metabolic pathways, including its activation by cytochrome P450 enzymes and reduction by mitochondrial amidoxime reducing components . The compound undergoes N-reduction to form active metabolites, which contribute to its biological effects. Additionally, this compound can be oxidized to release nitric oxide, further influencing its metabolic activity .
The compound’s interactions with enzymes and cofactors, such as cytochrome P450 and MARC1/2, highlight its role in metabolic processes and its potential as a prodrug for therapeutic applications .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. The compound’s ability to form stable complexes with metal ions, such as uranium(VI), suggests its potential for targeted delivery and accumulation in specific tissues . These interactions may influence the compound’s localization and activity within the body.
Additionally, this compound’s interactions with cytochrome P450 enzymes and other biomolecules may affect its distribution and transport within cells . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with specific biomolecules and targeting signals. The compound’s ability to form complexes with metal ions and its role as a nitric oxide donor suggest its potential localization in cellular compartments involved in metal ion metabolism and NO signaling .
Post-translational modifications and targeting signals may also direct this compound to specific organelles, such as mitochondria, where it can interact with mitochondrial amidoxime reducing components . These localization patterns are essential for understanding the compound’s activity and function within cells.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : Le benzamidoxime peut être synthétisé par réaction du benzonitrile avec le chlorhydrate d'hydroxylamine. La réaction se produit généralement en milieu aqueux ou alcoolique en conditions basiques, souvent en utilisant du carbonate de sodium ou de l'hydroxyde de sodium comme base . La réaction générale est la suivante :
C6H5CN+NH2OH⋅HCl→C6H5C(NH2)=NOH+HCl
Méthodes de production industrielle : En milieu industriel, la synthèse du this compound peut impliquer l'utilisation de catalyseurs nano-métalliques supportés par des liquides ioniques pour améliorer l'efficacité et le rendement de la réaction. Cette méthode permet la production verte et efficace du this compound à partir du benzonitrile et du chlorhydrate d'hydroxylamine .
Types de réactions :
Réactifs et conditions courantes :
Oxydation : Iode, composés d'iode hypervalent.
Réduction : Gaz hydrogène, catalyseurs métalliques (par exemple, palladium sur carbone).
Substitution : Aldéhydes, conditions acides ou basiques en fonction de la réaction spécifique.
Principaux produits :
Oxydation : Benzamide.
Réduction : Benzamidine.
Substitution : Dérivés dihydroquinazolines.
Applications De Recherche Scientifique
Le benzamidoxime a une large gamme d'applications en recherche scientifique :
5. Mécanisme d'action
Le mécanisme d'action du this compound implique sa capacité à donner de l'oxyde nitrique lors de l'oxydation. Ce processus est catalysé par des enzymes telles que le cytochrome P450 ou la peroxydase de raifort . L'oxyde nitrique libéré peut ensuite interagir avec diverses cibles moléculaires, ce qui conduit à des effets tels que la vasodilatation et l'activité antimicrobienne. Dans le contexte de ses propriétés anticancéreuses, les dérivés du this compound peuvent induire l'apoptose dans les cellules cancéreuses en interférant avec les voies cellulaires impliquées dans la croissance et la survie cellulaires .
Comparaison Avec Des Composés Similaires
Le benzamidoxime est similaire à d'autres amidoximes et oximes, telles que l'acétamidoxime et la salicylamidoxime. Il est unique dans sa capacité à former des complexes stables avec les ions uranyles, ce qui le rend particulièrement utile dans la récupération de l'uranium de l'eau de mer . De plus, le this compound a montré des propriétés anticancéreuses distinctes par rapport à d'autres amidoximes, soulignant son potentiel en tant qu'agent thérapeutique .
Composés similaires :
- Acétamidoxime
- Salicylamidoxime
- Nicotin-amidoxime
Le this compound se distingue par sa combinaison unique de réactivité chimique, d'activité biologique et d'applications industrielles, ce qui en fait un composé d'intérêt significatif dans divers domaines de la recherche et de l'industrie.
Propriétés
IUPAC Name |
N'-hydroxybenzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c8-7(9-10)6-4-2-1-3-5-6/h1-5,10H,(H2,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXOQNVMDKHLYCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
613-92-3 | |
| Record name | Benzamidoxime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=613-92-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzamide oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.421 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Research indicates that benzamidoxime derivatives can inhibit the growth of human leukemia cell lines like Jurkat and HL-60RG []. This effect is dose-dependent, with higher concentrations causing more significant growth inhibition []. At lower doses, benzamidoximes can cause a transient delay in the cell cycle, while at higher doses, they can induce cell death [].
A: this compound acts as a model substrate for understanding the reduction of N-hydroxylated amidines to their active amidine forms [, ]. This reduction is crucial for the activation of amidoxime prodrugs, enhancing the intestinal absorption of drugs containing amidine functionalities [].
ANone: The molecular formula of this compound is C7H8N2O, and its molecular weight is 136.15 g/mol.
ANone: Various spectroscopic techniques have been employed to characterize this compound and its derivatives. These include:
- NMR Spectroscopy (1H, 13C, 15N): Used to determine the configuration, conformation, and electronic effects of substituents in benzamidoximes and their salts [, , ].
- IR Spectroscopy: Helps in identifying functional groups and confirming the cyclic structure of this compound derivatives [, ].
- UV-Visible Spectroscopy: Useful for studying the formation of this compound complexes with metal ions [].
- Mass Spectrometry: Provides information about the fragmentation patterns of this compound derivatives [].
- X-ray Diffraction: Used to determine the crystal structures of this compound complexes [, ].
A: Yes, this compound can act as a renewable catalyst in organic reactions. For example, it has been successfully employed in the diastereoselective crotylation of aldehydes using potassium (Z) and (E)-crotyltrifluoroborates []. The reaction proceeds with high regio- and chemoselectivity, yielding homoallylic alcohols in good to excellent yields []. This compound can be easily recovered after the reaction, highlighting its potential as a sustainable catalyst.
A: Yes, molecular orbital calculations have provided insights into the configuration, conformation, and reactivity of this compound [, ]. These calculations confirm the amino-oxime tautomer as the more stable form and explain the unique chemical behavior of the NH2 group [, ].
A: Studies on the N-hydroxylation of benzamidine to this compound by cytochrome P450 enzymes reveal that substituents on the this compound ring can significantly influence the reaction rate [].
A: Research has shown that N-substitution in benzamidoximes significantly impacts their reduction by the mitochondrial amidoxime reducing component (mARC) []. While electron-donating substituents enhance the reduction rate, bulky substituents, even with electron-donating properties, can hinder the reaction due to steric hindrance. Notably, phenyl substitution was found to have a highly deactivating effect [].
A: O-substitution of benzamidoximes has been found to significantly enhance their stability []. This approach could be a valuable strategy for improving the shelf life and handling of this compound-based compounds.
A: Studies in pigs have shown that the oral bioavailability of benzamidine is significantly improved when administered as its N, N'-dihydroxybenzamidine prodrug []. The bioavailability reaches approximately 91%, surpassing the 74% observed with this compound []. This highlights the potential of N, N'-dihydroxyamidines as a prodrug strategy for enhancing the oral absorption of amidine-containing drugs.
A: Administration of synthetic hydroxylamines of amphetamine and methamphetamine to primary rat neuronal cultures leads to significant cell toxicity []. This toxicity is markedly higher compared to the parent amphetamine or its oxime derivative, indicating the potential dangers associated with these hydroxylated metabolites [].
A: Ames tests conducted on this compound O-glucuronide and this compound O-sulfate showed no mutagenic effects in TA98 and TA100 strains []. This finding suggests that these phase 2 conjugates of this compound are not mutagenic and contribute to its detoxification.
A: Research suggests that the N-hydroxylation of guanabenz, catalyzed by the cytochrome P450 enzyme CYP1A2, can be used as a metabolic marker []. This reaction exhibits a strong correlation with other CYP1A2-mediated reactions, such as 7-ethoxyresorufin O-deethylation and caffeine N-demethylation, in human liver microsomes [].
A: HPLC coupled with mass spectrometry is a commonly used technique to analyze this compound and its metabolites in biological samples [, ]. This approach allows for the separation and identification of different metabolites, providing valuable insights into the metabolic pathways of this compound.
ANone: Several enzymes play a crucial role in the metabolism of this compound and its derivatives:
- Cytochrome P450 Enzymes (CYP): Specifically, CYP1A2 is involved in the N-hydroxylation of guanabenz, a reaction closely related to this compound metabolism [, ]. CYP enzymes are also implicated in the N-hydroxylation of benzamidine to this compound [, , ].
- Mitochondrial Amidoxime Reducing Component (mARC): mARC is crucial for reducing N-hydroxylated amidines, including this compound, to their active amidine forms [, , ].
- This compound Reductase: This enzyme system, comprising cytochrome b5, NADH cytochrome b5 reductase, and a cytochrome P450 isoenzyme, plays a vital role in reducing this compound to benzamidine [, ].
- UDP-glucuronosyltransferases (UGTs): UGTs, particularly UGT1A9, are responsible for the O-glucuronidation of this compound, leading to the formation of this compound-O-glucuronide [].
A: Early research on the pharmacological effects of benzamidines and benzamidoximes revealed that these compounds could induce a range of physiological responses depending on the dosage and specific compound []. These effects included:
- Blood pressure changes: Low doses of benzamidines caused an increase in blood pressure, while higher doses led to a decrease due to peripheral vasodilation [].
- Respiratory stimulation: Both benzamidines and benzamidoximes stimulated respiration, partially attributed to blood pressure changes and central nervous system effects [].
- Emesis: Administration of these compounds to pigeons resulted in vomiting [].
A: this compound derivatives, particularly halogenated O-carbamoyl derivatives of 4-MeO-benzamidoxime, have shown promise as potential photopesticides []. Studies have demonstrated their ability to induce DNA photocleavage under UVB and UVA irradiation, specifically targeting the whitefly Bemisia tabaci, a major agricultural pest [].
A: Researchers are exploring the use of this compound and the mitochondrial amidoxime reducing component (mARC) in developing enzyme electrode biosensors []. These biosensors hold potential for screening new substrates and inhibitors of mARC, offering a valuable tool for drug discovery and development.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
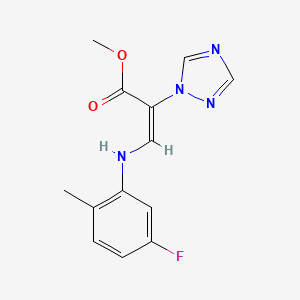
![1,1,1,5,5,5-hexafluoro-2,4-pentanedione 2-[N-(4-phenyl-1,3-thiazol-2-yl)hydrazone]](/img/structure/B3150652.png)
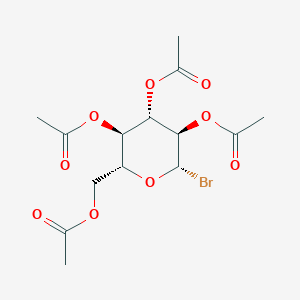
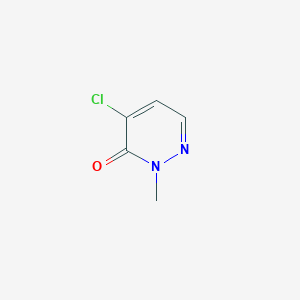
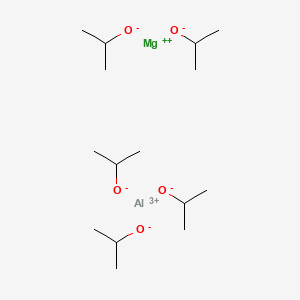
![Ethyl 4-(1H-benzo[d][1,2,3]triazol-1-yl)butanoate](/img/structure/B3150670.png)
![2-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]thieno[2,3-b]quinoline](/img/structure/B3150677.png)
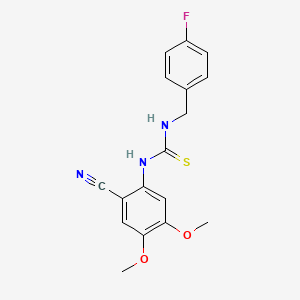
![2-({2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanoyl}amino)benzenecarboxylic acid](/img/structure/B3150696.png)
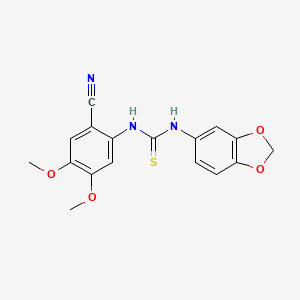
![[(E)-[amino(pyrazin-2-yl)methylidene]amino] 2-chloroacetate](/img/structure/B3150704.png)
![(2R,3S)-3-methyl-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pentanoic acid](/img/structure/B3150710.png)
